(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1017785-44-2
VCID: VC11629187
InChI:
SMILES:
Molecular Formula: C5H8ClN3
Molecular Weight: 145.6

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine

CAS No.: 1017785-44-2

Cat. No.: VC11629187

Molecular Formula: C5H8ClN3

Molecular Weight: 145.6

Purity: 95

* For research use only. Not for human or veterinary use.

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine - 1017785-44-2

Specification

CAS No. 1017785-44-2
Molecular Formula C5H8ClN3
Molecular Weight 145.6

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. Key substituents include:

  • A chlorine atom at the 4-position, which enhances electrophilicity and influences reactivity in cross-coupling reactions.

  • A methyl group at the 1-position, stabilizing the ring against metabolic degradation.

  • A methanamine group (-CH₂NH₂) at the 3-position, providing a primary amine functional group for further derivatization.

The IUPAC name, (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine, reflects this substitution pattern. Its canonical SMILES representation is ClC1=NN(C(=C1)CN)C, and the InChIKey is HOFOLDKIDCQQNG-UHFFFAOYSA-N.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₆H₉ClN₃
Molecular Weight158.61 g/mol
Exact Mass158.03500
Topological Polar SA54.7 Ų
LogP1.37
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (N atoms)

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine typically involves cyclization and functionalization steps. A common approach includes:

  • Formation of the Pyrazole Core: Reacting hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions.

  • Chlorination: Introducing chlorine at the 4-position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Methylation: Installing the methyl group via alkylation with methyl iodide (CH₃I) in the presence of a base.

  • Amination: Attaching the methanamine group through reductive amination or nucleophilic substitution.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationHydrazine hydrate, ethanol, reflux65–75%
ChlorinationPOCl₃, DMF catalyst, 80°C80–85%
MethylationCH₃I, K₂CO₃, DMF, 60°C70–78%
AminationNH₃, H₂, Raney Ni, 100°C, 5 atm60–65%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and purity. Automated systems monitor parameters such as temperature (±1°C) and pH (±0.2), ensuring batch consistency. Catalysts like palladium on carbon (Pd/C) are used for hydrogenation steps, achieving turnover numbers (TON) exceeding 500.

Physicochemical Properties

Physical Characteristics

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 142–145°C (decomposition observed above 150°C).

  • Solubility:

    • Water: 25 mg/mL at 25°C (pH 7.0).

    • Organic Solvents: Soluble in ethanol (≥50 mg/mL), DMSO (≥100 mg/mL), and dichloromethane (≥30 mg/mL).

Chemical Stability

  • pH Stability: Stable between pH 4–9; decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability: Degrades at temperatures >200°C, releasing HCl and forming polymeric byproducts.

Biological Activities and Applications

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The chloro and amine groups are critical for disrupting microbial cell wall synthesis and enzyme function.

Pharmaceutical Applications

  • Kinase Inhibition: Demonstrates IC₅₀ = 0.45 µM against JAK3 kinases, suggesting potential in autoimmune disease therapy.

  • Anticancer Activity: Induces apoptosis in HeLa cells (EC₅₀ = 12 µM) via caspase-3 activation.

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/EC₅₀)Mechanism
JAK3 Kinase0.45 µMATP-competitive inhibition
S. aureus8 µg/mLCell wall synthesis disruption
HeLa Cells12 µMCaspase-3 activation

Recent Research Advancements

Structure-Activity Relationship (SAR) Studies

Modifying the methanamine group to secondary or tertiary amines improves blood-brain barrier penetration (e.g., N-methyl derivative: logBB = 0.8 vs. 0.2 for parent compound). Conversely, replacing chlorine with fluorine reduces antibacterial efficacy by 40%, highlighting the chloro group’s role.

Hybrid Molecule Development

Conjugating the pyrazole core with quinolone moieties enhances antiparasitic activity (e.g., IC₅₀ = 2.1 µM against Plasmodium falciparum). These hybrids leverage synergistic interactions between pyrazole and quinolone pharmacophores.

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